Diethoxymethane (DEM) is the diethyl acetal of formaldehyde, functioning as a versatile and stable aprotic solvent and chemical intermediate. [REFS-1, REFS-2] With a boiling point of 88 °C, it offers a distinct thermal profile compared to its lower homolog, dimethoxymethane (methylal), making it a candidate for processes requiring higher temperatures. [3] It is stable under basic conditions, compatible with organometallic reagents, and serves as a safer, non-aqueous liquid alternative to handling formaldehyde or paraformaldehyde for synthesis. [REFS-4, REFS-5]
Direct substitution of Diethoxymethane (DEM) with its lower-boiling analog, dimethoxymethane (DMM or methylal), is frequently unviable in process chemistry and formulation. The significant difference in boiling points (DEM: ~88 °C vs. DMM: ~42 °C) and flash points dictates the operational temperature window, solvent containment strategy, and safety protocols. [REFS-1, REFS-2] Swapping DEM for the highly volatile DMM would require re-engineering processes for lower temperatures or pressurized systems, and would alter evaporation rates in formulations, making them non-interchangeable for applications where thermal stability and controlled handling are critical procurement factors. [3]
Diethoxymethane provides a significantly wider and safer thermal operating window compared to its common substitute, dimethoxymethane (DMM). With a boiling point approximately 46 °C higher than DMM, DEM allows for reactions to be run at elevated temperatures under atmospheric pressure, avoiding the need for specialized pressurized equipment. [REFS-1, REFS-2] Furthermore, its higher flash point indicates a reduced fire hazard compared to the highly volatile DMM, a critical consideration for process safety and solvent handling protocols. [REFS-1, REFS-3]
| Evidence Dimension | Boiling Point & Flash Point |
| Target Compound Data | Boiling Point: 88 °C; Flash Point: -6 °C |
| Comparator Or Baseline | Dimethoxymethane (DMM): Boiling Point: 42 °C; Flash Point: -32 °C (closed cup) |
| Quantified Difference | +46 °C in Boiling Point; +26 °C in Flash Point |
| Conditions | Standard atmospheric pressure. |
This enables higher-temperature syntheses without pressure vessels and reduces material loss and fire risk, directly impacting process efficiency, safety, and equipment costs.
In the development of next-generation lithium metal batteries, Diethoxymethane demonstrates superior electrochemical performance over common ether solvents like 1,2-dimethoxyethane (DME) and dimethoxymethane (DMM). A study in ACS Applied Materials & Interfaces found that the ethyl end-groups of DEM increase steric hindrance, leading to an ultra-weakly solvating electrolyte. [1] This unique solvation structure promotes an anion-derived solid electrolyte interphase (SEI), resulting in an unprecedentedly high Li||Cu Coulombic efficiency of 99.1% for a 1 M LiFSI in DEM single-solvent electrolyte. This formulation also remarkably suppresses the anodic dissolution of aluminum current collectors at high voltages. [1]
| Evidence Dimension | Li||Cu Coulombic Efficiency (CE) |
| Target Compound Data | 99.1% (in 1 M LiFSI) |
| Comparator Or Baseline | DME-based electrolytes, which are known to have challenges with insufficient Li CE and poor anodic stability. |
| Quantified Difference | Achieves high stability and CE where standard ethers often fail. |
| Conditions | Electrolyte for lithium metal batteries, using a 1 M LiFSI salt concentration. |
For researchers in advanced energy storage, procuring DEM over DMM or DME provides a direct path to formulating more stable, higher-voltage, and higher-efficiency lithium metal battery electrolytes.
As a process solvent, Diethoxymethane can offer superior performance to standard ethers like THF in specific organometallic reactions. For instance, the copper-catalyzed conjugate addition of methylmagnesium chloride to isophorone proceeded with both higher selectivity and significantly higher yield in DEM compared to anhydrous THF. [1] As a formaldehyde equivalent, its high boiling point (88 °C) is a decisive advantage over DMM (42 °C), enabling reactions like the Bodroux-Chichibabin aldehyde synthesis to be run efficiently at reflux without pressure equipment, providing a more controllable and safer alternative to paraformaldehyde. [REFS-1, REFS-2]
| Evidence Dimension | Reaction Yield & Selectivity / Process Temperature |
| Target Compound Data | Significantly higher yield and selectivity in a model conjugate addition vs. THF; Enables atmospheric reflux at 88 °C. |
| Comparator Or Baseline | Tetrahydrofuran (THF); Dimethoxymethane (DMM, BP 42 °C) |
| Quantified Difference | Qualitatively higher yield/selectivity in specific cases; >40 °C higher accessible reaction temperature vs. DMM. |
| Conditions | Copper-catalyzed Grignard additions; Syntheses requiring a formaldehyde equivalent at temperatures >45 °C. |
This justifies selecting DEM to improve yield and selectivity in specific catalytic reactions or to enable syntheses that are inefficient or hazardous at the low boiling point of DMM.
For syntheses requiring a stable, aprotic, ethereal solvent at temperatures between 50-88 °C, Diethoxymethane is the indicated choice. Its thermal properties allow for efficient atmospheric reflux in a temperature range where dimethoxymethane would require a pressure vessel and where THF (BP 66 °C) offers a more limited window. [1]
In the R&D of advanced energy storage, DEM is a strategic procurement choice for formulating electrolytes with enhanced anodic stability. Its unique ability to form a stable, anion-derived SEI makes it a key component for testing high-voltage cathodes and improving the Coulombic efficiency of lithium metal anodes. [2]
When a synthesis requires the controlled addition of a formaldehyde unit at elevated temperatures, DEM provides a safer and more process-friendly solution than paraformaldehyde slurries or formaldehyde gas. Its liquid form and high boiling point enable homogenous reaction conditions and better temperature control, justifying its use over less manageable alternatives. [1]
Flammable;Irritant